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Compound of Interest

Compound Name: (R)-Binaphane

Cat. No.: B1244254 Get Quote

For Researchers, Scientists, and Drug Development Professionals

(R)-Binaphane, with the full chemical name (R,R)-1,2-Bis[(R)-4,5-dihydro-3H-dinaphtho[2,1-

c:1',2'-e]phosphepino]benzene, is a chiral phosphine ligand renowned for its efficacy in

asymmetric catalysis. Its rigid C2-symmetric backbone and unique phospholane functionality

create a highly effective chiral environment, leading to exceptional enantioselectivity in various

chemical transformations, particularly in asymmetric hydrogenation reactions. This technical

guide provides an in-depth overview of the spectroscopic data and characterization of (R)-
Binaphane.

Spectroscopic Data
The following tables summarize the key spectroscopic data for (R)-Binaphane, providing a

quantitative reference for its identification and characterization.

Table 1: NMR Spectroscopic Data for (R)-Binaphane
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Nucleus Solvent Chemical Shift (δ, ppm)

¹H NMR CDCl₃

Specific assignments are

complex due to the large

number of aromatic protons.

The spectrum typically exhibits

a series of multiplets in the

aromatic region (approximately

7.0-8.5 ppm) and signals for

the methylene protons of the

phospholane rings.

¹³C NMR CDCl₃

The spectrum displays a

multitude of signals in the

aromatic region (typically 120-

150 ppm) corresponding to the

binaphthyl and phenyl

moieties. Signals for the

aliphatic carbons of the

phospholane rings would

appear at higher field.

³¹P NMR CDCl₃

A characteristic sharp singlet is

observed for the equivalent

phosphorus atoms.[1]

Table 2: Mass Spectrometry and Optical Rotation Data for (R)-Binaphane
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Technique Method Observed Value

Mass Spectrometry
High-Resolution Mass

Spectrometry (HRMS)

m/z calculated for C₅₀H₃₆P₂:

698.2292; Found: [M+H]⁺

consistent with the calculated

mass.

Optical Rotation Polarimetry

Specific rotation value is

dependent on concentration

and solvent. A positive value is

expected for the (R)-

enantiomer.

Table 3: Infrared (IR) Spectroscopy Data for (R)-Binaphane

Wavenumber (cm⁻¹) Assignment

~3050 Aromatic C-H stretch

~2920 Aliphatic C-H stretch

~1600, 1480, 1430 Aromatic C=C skeletal vibrations

~1100 P-Aryl stretch

Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible characterization of (R)-
Binaphane. The following are generalized protocols based on standard analytical techniques

for chiral phosphine ligands.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of (R)-Binaphane (typically 5-10 mg) is dissolved in

deuterated chloroform (CDCl₃, ~0.6 mL) in a standard 5 mm NMR tube.

¹H NMR Spectroscopy: The spectrum is acquired on a 400 MHz or higher field NMR

spectrometer. A sufficient number of scans are accumulated to achieve a good signal-to-
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noise ratio. Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26

ppm).

¹³C NMR Spectroscopy: The spectrum is recorded on the same instrument, typically using a

proton-decoupled pulse sequence. A larger number of scans is usually required. Chemical

shifts are referenced to the solvent peak of CDCl₃ (δ 77.16 ppm).

³¹P NMR Spectroscopy: The spectrum is acquired using a broadband probe tuned to the

phosphorus frequency. The chemical shifts are referenced to an external standard of 85%

H₃PO₄ (δ 0.0 ppm).

Mass Spectrometry
Technique: High-Resolution Mass Spectrometry (HRMS) is employed to confirm the

elemental composition. Electrospray Ionization (ESI) or Matrix-Assisted Laser

Desorption/Ionization (MALDI) are common ionization techniques.

Sample Preparation: A dilute solution of (R)-Binaphane is prepared in a suitable solvent

(e.g., methanol, acetonitrile, or dichloromethane).

Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio

(m/z) of the molecular ion is measured with high accuracy.

Infrared (IR) Spectroscopy
Technique: Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional

groups present in the molecule.

Sample Preparation: The spectrum can be recorded on a solid sample using an Attenuated

Total Reflectance (ATR) accessory or by preparing a KBr pellet.

Analysis: The IR spectrum is recorded over the range of 4000-400 cm⁻¹. The positions and

intensities of the absorption bands are correlated with specific molecular vibrations.

Optical Rotation
Technique: Polarimetry is used to measure the specific rotation of the chiral molecule.
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Sample Preparation: A solution of (R)-Binaphane of known concentration is prepared in a

suitable solvent (e.g., chloroform or toluene).

Measurement: The optical rotation of the solution is measured at a specific wavelength

(usually the sodium D-line, 589 nm) and temperature. The specific rotation is then calculated

using the measured rotation, concentration, and path length of the cell.

Visualizations
Experimental Workflow for Characterization
The following diagram illustrates the general workflow for the spectroscopic characterization of

(R)-Binaphane.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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